Cas no 2034504-47-5 (3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide)

3-[(3-Cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a cyanopyrazinyloxy group and a phenylethyl carboxamide moiety. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the cyanopyrazine and carboxamide groups may confer selective binding properties, making it of interest for pharmacological applications. The compound’s well-defined heterocyclic architecture allows for further derivatization, enhancing its versatility in drug discovery. Its synthetic route and purity are critical for reproducibility in research settings. This compound is primarily suited for investigational use in developing novel therapeutic agents.
3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide structure
2034504-47-5 structure
Product Name:3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
CAS No:2034504-47-5
MF:C19H21N5O2
MW:351.4023
CID:5353555
Update Time:2025-05-25

3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
    • 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide
    • 3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
    • Inchi: 1S/C19H21N5O2/c20-13-17-18(22-11-10-21-17)26-16-7-4-12-24(14-16)19(25)23-9-8-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12,14H2,(H,23,25)
    • InChI Key: PADSHIXRMUMAGK-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC([H])=C([H])N=1)C1([H])C([H])([H])N(C(N([H])C([H])([H])C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 499
  • XLogP3: 2
  • Topological Polar Surface Area: 91.1

3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide Pricemore >>

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Additional information on 3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide

Exploring the Potential of 3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide (CAS No. 2034504-47-5) in Modern Pharmaceutical Research

In the rapidly evolving field of medicinal chemistry, 3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide (CAS No. 2034504-47-5) has emerged as a compound of significant interest. This molecule, characterized by its unique piperidine-carboxamide core and cyanopyrazine moiety, is being investigated for its potential applications in drug discovery and development. Researchers are particularly drawn to its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's molecular structure combines a piperidine ring with a phenylethyl side chain, a design that has shown promise in modulating various biological pathways. Its cyanopyrazine component is notable for its electron-withdrawing properties, which can influence binding affinity to specific protein targets. Recent studies have explored its potential as a kinase inhibitor, a class of compounds that has gained attention in oncology and inflammatory disease research. The carboxamide linkage further enhances its stability, making it a candidate for oral drug formulations.

One of the most searched questions in pharmaceutical forums is: "How do piperidine derivatives contribute to CNS drug development?" This compound addresses this query directly, as its N-(2-phenylethyl)piperidine scaffold is structurally similar to known neuromodulators. Its ability to cross the blood-brain barrier (BBB) is being actively studied, with preliminary data suggesting potential applications in neurodegenerative disorders. The cyanopyrazine group may also offer metabolic advantages, a hot topic in current ADME (Absorption, Distribution, Metabolism, Excretion) research.

From a synthetic chemistry perspective, the 3-[(3-cyanopyrazin-2-yl)oxy] substitution pattern presents intriguing possibilities for structure-activity relationship (SAR) studies. Medicinal chemists are investigating how variations in this region affect target engagement and selectivity. The compound's CAS No. 2034504-47-5 has become a frequent search term among researchers looking for novel heterocyclic building blocks, reflecting growing interest in its synthetic utility.

In the context of current trends toward personalized medicine, this molecule's modular structure allows for precise tuning to individual patient profiles. Its carboxamide functionality is particularly valuable in this regard, serving as a handle for further derivatization. The pharmaceutical industry's shift toward fragment-based drug design has also brought attention to such compounds, as they often represent optimal molecular weight ranges for initial screening.

Another area of exploration involves the compound's potential in GPCR (G Protein-Coupled Receptor) modulation. The phenylethylamine moiety, a common feature in many neuroactive compounds, suggests possible activity at aminergic receptors. This aligns with recent surges in searches for "new GPCR ligands" and "piperidine-based therapeutics," indicating strong community interest in these applications.

The cyanopyrazine component also positions this compound as a candidate for fluorescence labeling applications in biochemical assays. Researchers are investigating whether its electron-deficient aromatic system could serve as a molecular probe for studying protein-ligand interactions. This dual potential - as both a therapeutic agent and a research tool - makes 2034504-47-5 particularly valuable in academic and industrial settings.

As the pharmaceutical industry continues to emphasize green chemistry principles, synthetic routes to this compound are being optimized for atom economy and reduced waste generation. The presence of both hydrogen bond acceptors and donors in its structure contributes to favorable solubility profiles, addressing another key challenge in modern drug development.

Looking forward, 3-[(3-cyanopyrazin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide represents an exciting case study in rational drug design. Its structural features embody several current priorities in medicinal chemistry: balanced lipophilicity, potential for CNS penetration, and versatility for further optimization. As research progresses, this compound may well emerge as a key player in addressing unmet medical needs across multiple therapeutic areas.

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